molecular formula C10H12ClNOS B14036854 1-(4-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one

1-(4-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one

Cat. No.: B14036854
M. Wt: 229.73 g/mol
InChI Key: DUZZAQUPOIBIQJ-UHFFFAOYSA-N
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Description

1-(4-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one is an organic compound with a complex structure that includes an amino group, a methylthio group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one typically involves the reaction of 4-aminoacetophenone with methylthiol and chloropropanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the chloropropanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. The chloropropanone moiety can act as an electrophile, reacting with nucleophiles in biological systems. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Amino-2-(methylthio)phenyl)-2-chloropropan-1-one: Similar structure but with a different position of the chlorine atom.

    1-(4-Amino-2-(methylthio)phenyl)-3-bromopropan-1-one: Similar structure but with a bromine atom instead of chlorine.

    1-(4-Amino-2-(methylthio)phenyl)-3-chlorobutan-1-one: Similar structure but with an additional carbon in the alkyl chain.

Uniqueness

1-(4-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a methylthio group allows for diverse interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C10H12ClNOS

Molecular Weight

229.73 g/mol

IUPAC Name

1-(4-amino-2-methylsulfanylphenyl)-3-chloropropan-1-one

InChI

InChI=1S/C10H12ClNOS/c1-14-10-6-7(12)2-3-8(10)9(13)4-5-11/h2-3,6H,4-5,12H2,1H3

InChI Key

DUZZAQUPOIBIQJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)N)C(=O)CCCl

Origin of Product

United States

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